

An In-depth Technical Guide to 2-(Bromomethyl)-1-chloro-4-nitrobenzene

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Compound of Interest

Compound Name: 2-(Bromomethyl)-1-chloro-4-nitrobenzene

Cat. No.: B1272087

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of **2-(Bromomethyl)-1-chloro-4-nitrobenzene**, a key intermediate in organic synthesis. This document consolidates available data on its characteristics, outlines a plausible synthetic route with a detailed experimental protocol, and discusses its reactivity.

Core Chemical Properties and Identifiers

2-(Bromomethyl)-1-chloro-4-nitrobenzene, identified by the CAS number 52427-01-7, is a trifunctional aromatic compound.^{[1][2][3]} Its structure incorporates a reactive benzylic bromide, a chloro group, and a nitro group on a benzene ring, making it a versatile building block in the synthesis of more complex molecules.

A summary of its key identifiers and physicochemical properties is presented in Table 1. While experimental data for this specific isomer is limited, computed properties provide valuable estimates.

Table 1: Chemical and Physical Properties of **2-(Bromomethyl)-1-chloro-4-nitrobenzene**

Property	Value	Source
IUPAC Name	2-(bromomethyl)-1-chloro-4-nitrobenzene	[1]
Synonyms	2-Chloro-5-nitrobenzyl bromide	[1]
CAS Number	52427-01-7	[1][2][3]
Molecular Formula	C ₇ H ₅ BrClNO ₂	[1][3]
Molecular Weight	250.48 g/mol	[1][3]
Appearance	Expected to be a solid	-
Melting Point	No data available	-
Boiling Point	No data available	-
Solubility	Expected to be soluble in organic solvents	-
Density (computed)	1.755 g/cm ³	[4]
Flash Point (computed)	137.9 °C	[4]
Refractive Index (computed)	1.623	[4]
XLogP3 (computed)	2.9	[1]

Synthesis and Experimental Protocols

The primary route for the synthesis of **2-(Bromomethyl)-1-chloro-4-nitrobenzene** involves the radical-mediated benzylic bromination of its precursor, 2-chloro-5-nitrotoluene. This reaction selectively targets the methyl group due to the stability of the resulting benzylic radical.

Experimental Protocol: Synthesis of 2-(Bromomethyl)-1-chloro-4-nitrobenzene

This protocol is based on established methods for the benzylic bromination of deactivated toluenes using N-Bromosuccinimide (NBS) as the bromine source and a radical initiator.

Materials and Reagents:

- 2-Chloro-5-nitrotoluene
- N-Bromosuccinimide (NBS)
- 2,2'-Azobis(isobutyronitrile) (AIBN) or Benzoyl Peroxide (BPO)
- Carbon tetrachloride (CCl₄) or a safer alternative solvent like acetonitrile or chlorobenzene
- Sodium bicarbonate solution (saturated)
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate or magnesium sulfate
- Hexane
- Ethyl acetate

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-5-nitrotoluene (1.0 equivalent) in the chosen solvent (e.g., carbon tetrachloride).
- **Addition of Reagents:** To this solution, add N-Bromosuccinimide (1.05-1.1 equivalents) and a catalytic amount of a radical initiator such as AIBN or BPO.
- **Reaction Conditions:** Heat the reaction mixture to reflux. The reaction can be initiated and accelerated by irradiation with a UV lamp or a standard incandescent light bulb.
- **Monitoring the Reaction:** The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
- **Work-up:**
 - Cool the reaction mixture to room temperature.

- Filter the mixture to remove the succinimide byproduct.
- Wash the filtrate with a saturated sodium bicarbonate solution to quench any remaining bromine or acidic byproducts.
- Wash the organic layer with brine.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
- Purification:
 - Filter off the drying agent.
 - Remove the solvent under reduced pressure using a rotary evaporator.
 - The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel to yield pure **2-(Bromomethyl)-1-chloro-4-nitrobenzene**.

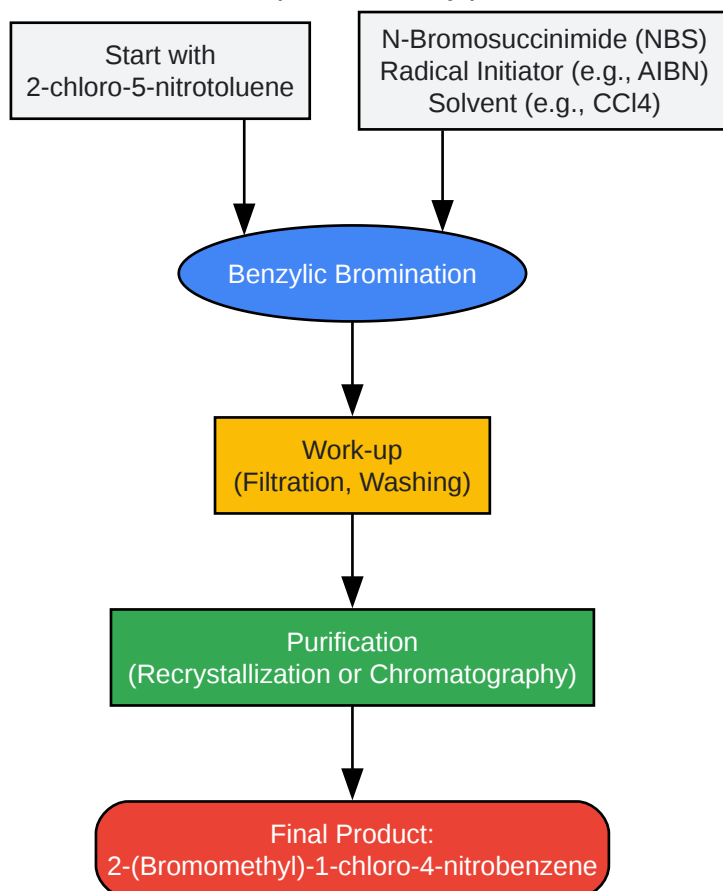
Reactivity and Chemical Transformations

The chemical behavior of **2-(Bromomethyl)-1-chloro-4-nitrobenzene** is dictated by the interplay of its three functional groups.

- **Benzylic Bromide:** The C-Br bond at the benzylic position is the most reactive site. It readily undergoes nucleophilic substitution (S_N2) reactions with a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions. This reactivity is fundamental to its utility in constructing more complex molecular frameworks.
- **Nitro Group:** The electron-withdrawing nitro group deactivates the aromatic ring towards electrophilic substitution. However, it can be readily reduced to an amino group ($-NH_2$), which is a versatile functional handle for further transformations such as diazotization and acylation.
- **Aryl Chloride:** The chlorine atom attached to the aromatic ring is generally unreactive towards nucleophilic aromatic substitution. However, its reactivity can be enhanced under specific conditions, particularly in the presence of the strongly electron-withdrawing nitro group.

A logical workflow for the synthesis of this compound is depicted in the following diagram.

Synthesis Workflow for 2-(Bromomethyl)-1-chloro-4-nitrobenzene



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Caption: A diagram illustrating the synthetic pathway to **2-(Bromomethyl)-1-chloro-4-nitrobenzene**.

Safety and Handling

2-(Bromomethyl)-1-chloro-4-nitrobenzene is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled.^[1] It is also reported to cause severe skin burns and eye damage and may cause respiratory irritation.^[1] Therefore, appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.

Spectroscopic Data

At present, publicly available experimental spectroscopic data (^1H NMR, ^{13}C NMR, IR) for **2-(Bromomethyl)-1-chloro-4-nitrobenzene** is limited. Researchers synthesizing this compound would need to perform their own analyses to confirm its structure and purity.

Conclusion

2-(Bromomethyl)-1-chloro-4-nitrobenzene is a valuable chemical intermediate with a rich potential for synthetic transformations. Its trifunctional nature allows for a range of selective reactions, making it a key building block in the development of new pharmaceutical agents and other complex organic molecules. Due to the limited availability of experimental data, further research into its physical properties and reactivity is warranted. All handling of this compound should be performed with strict adherence to safety protocols.

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